Jellein-1 Jellein-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC3665794
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Jellein-1

CAS No.:

Cat. No.: VC3665794

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Jellein-1 -

Specification

Introduction

Chemical Structure and Properties

Jellein-1 is characterized by its specific amino acid sequence of Pro-Phe-Lys-Ile-Ser-Ile-His-Leu-NH₂ (PFKISIHL-NH₂), with a molecular mass of 953.24 Da . As an octapeptide, it possesses distinct chemical properties that contribute to its biological functions:

PropertyJellein-1 Characteristics
Amino Acid SequencePFKISIHL-NH₂
Number of Residues8
Molecular Mass (Da)953.24
Net Charge at pH 7+2
Basic Residues2
Acidic Residues0
Aromatic Residues1
Hydrophobic Residues (%)50

Origin and Discovery

Jellein-1 originates from the C-terminal region of major royal jelly proteins 1 (MRJP-1), which are the predominant proteins found in royal jelly . Research suggests that Jellein-1 is derived through enzymatic processing of Jellein-2, which itself is believed to result from the hydrolysis of MRJP-1 by trypsin present in royal jelly . This process involves unknown exoproteinases acting on both the N-terminal and C-terminal positions of Jellein-2, leading to the formation of Jellein-1 and Jellein-4, respectively .

Unlike other antimicrobial peptides produced by honeybees (such as hymenoptaecin, apidaecin, abaecin, melittin, apamin, and royalisin), the jelleins show no significant sequence similarity to these compounds, suggesting a unique evolutionary pathway and distinctive functional role .

Membrane Interaction and Mechanism of Action

The antimicrobial activity of Jellein-1 primarily stems from its ability to disrupt bacterial cell membranes through a mechanism that is particularly enhanced in acidic environments . This pH-dependent activity is attributed to the protonation state of the histidine residue at position 7, which drives the electrostatic peptide-membrane interaction .

Conductivity assays have revealed that Jellein-1 induces higher electric currents across bacterial membranes at pH 5.5 compared to pH 7.2, indicating enhanced pore-forming activity under acidic conditions . This characteristic is particularly significant in the context of treating infections, inflammation, and cancer, which are typically associated with acidic microenvironments .

The initial interaction between Jellein-1 and bacterial membranes involves the nonpolar proline residue at position 1, which allows for high binding energy with membrane interfaces . This interaction subsequently facilitates the proper positioning of the histidine residue at position 7 for membrane binding, ultimately leading to membrane permeabilization and bacterial cell death .

Biological Activities

Antimicrobial Activity

Jellein-1 exhibits potent antimicrobial activity against a diverse range of pathogens, including both Gram-positive and Gram-negative bacteria . Notable susceptible microorganisms include:

  • Staphylococcus aureus

  • Escherichia coli

  • Salmonella enterica

  • Listeria monocytogenes

  • Pseudomonas aeruginosa (when using optimized analogs)

In vivo studies using invertebrate models have demonstrated that Jellein-1 administration at concentrations of 10 mg/kg, 20 mg/kg, and 40 mg/kg increased survival rates by 10%, 20%, and 30%, respectively, in larvae infected with Listeria monocytogenes . Additionally, Jellein-1 treatment resulted in increased immune cell counts (hemocytes), reduced production of pro-inflammatory cytokines (TNF-α and IL-6), and decreased bacterial load in a dose- and time-dependent manner .

The antimicrobial efficacy of Jellein-1 is closely linked to the presence of a leucine residue at its C-terminal position, as evidenced by the complete loss of antimicrobial activity observed in Jellein-4, which lacks this residue .

Other Biological Activities

Beyond its antimicrobial properties, Jellein-1 has demonstrated several other significant biological activities:

  • Antiparasitic effects: Jellein-1 shows activity against certain parasitic organisms .

  • Wound healing promotion: The peptide exhibits properties that support tissue repair and regeneration .

  • Pro-coagulant activity: Jellein-1 can enhance blood clotting processes, which may be beneficial in wound management .

  • Tumor cell growth modulation: The peptide has shown potential in influencing the growth patterns of tumor cells .

  • Anti-inflammatory effects: Jellein-1 can help control inflammatory processes, potentially offering therapeutic benefits in inflammatory conditions .

These diverse activities position Jellein-1 as a multifunctional peptide with broad therapeutic potential.

Chemical Modifications and Analogs

Researchers have developed various analogs of Jellein-1 to enhance its stability, potency, and therapeutic potential. These modifications have primarily focused on:

Halogenation

The addition of halogen atoms (iodine, chlorine, bromine, fluorine) to the aromatic ring of the phenylalanine residue at position 2 has been shown to improve the chemical stability of Jellein-1 . These halogenated analogs (I-J-I, Cl-J-I, Br-J-I, F-J-I) have demonstrated enhanced efficacy against bacterial infections in vivo. In a mouse model of infection, the survival rates for mice treated with these analogs at 20 mg/kg were significantly higher than those treated with unmodified Jellein-1: 37.5% for I-J-I, 62.5% for Cl-J-I, 62.5% for Br-J-I, and 50% for F-J-I, compared to 25% for unmodified Jellein-1 .

Amino Acid Substitutions

Fine-tuning of the cationic charge, polarity, and basicity of Jellein-1 through strategic amino acid substitutions has yielded analogs with enhanced antimicrobial activity . Specifically, substitutions at positions 3, 5, and 7, while maintaining positions 1, 4, 6, and 8 unchanged, have shown promising results . Additionally, replacing phenylalanine with tryptophan has been found to improve the peptide's antimicrobial properties .

One particularly effective analog, enriched in arginine and leucine (referred to as analog 15 in the literature), has demonstrated superior activity against both Gram-negative and Gram-positive bacteria, with notable efficacy against multi-drug resistant Pseudomonas aeruginosa both in vitro and in vivo . This analog also effectively inhibits biofilm formation by multi-drug resistant P. aeruginosa while maintaining negligible toxicity .

Terminal Modifications

Modifications to the N-terminal and C-terminal regions of Jellein-1 have yielded varying effects on its biological activity. The addition of a triad of amino acid residues (Tyr-Gly-Gly or YGG) to the N-terminal region has been shown to reduce or completely eliminate the biological activity of Jellein-1 . Conversely, incorporating the same triad into the C-terminal portion either preserved or enhanced the antimicrobial activity against certain bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella enterica .

Current Research and Future Perspectives

Current research on Jellein-1 continues to focus on optimizing its structure and exploring its potential therapeutic applications. The development of analogs with enhanced stability, potency, and selectivity remains a priority, particularly for addressing the growing threat of multi-drug resistant bacteria .

The combination of Jellein-1 or its analogs with other antimicrobial agents represents another promising research direction, as evidenced by the synergistic effects observed in some studies . Additionally, further investigation into the peptide's mechanism of action and structure-activity relationships will likely yield valuable insights for rational drug design.

Despite its promising attributes, challenges remain in translating Jellein-1 research into clinical applications, including considerations related to formulation, delivery, stability in biological systems, and potential immunogenicity. Addressing these challenges will be crucial for realizing the full therapeutic potential of this remarkable peptide.

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